molecular formula C15H17ClFNO2S B3002903 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1797247-19-8

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B3002903
CAS No.: 1797247-19-8
M. Wt: 329.81
InChI Key: QFCVBEAWUISKIS-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a sophisticated synthetic compound featuring a unique spirocyclic architecture that integrates oxygen, sulfur, and nitrogen heteroatoms within its central 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This specific structural motif is of significant interest in modern medicinal chemistry and drug discovery, as spirocyclic systems like the azaspiro[4.5]decane framework are recognized for their ability to confer conformational restriction and three-dimensional complexity, which can enhance target selectivity and improve physicochemical properties in bioactive molecules . The compound's molecular structure is further functionalized with a 2-chloro-6-fluorophenyl substituent, a privileged heteroaromatic fragment commonly found in pharmacologically active compounds, particularly those targeting kinase enzymes such as the Janus kinase (JAK) family . This combination suggests potential research applications as a key intermediate or building block in the development of novel therapeutic agents for investigating inflammatory pathways, autoimmune disorders, and oncological processes . Researchers may also employ this reagent in exploring structure-activity relationships (SAR), particularly in modulating the potency and selectivity of kinase inhibitors, given that similar spirocyclic compounds have demonstrated high selectivity for specific JAK isoforms . The presence of both chloro and fluoro substituents on the phenyl ring allows for strategic synthetic derivatization, while the ketone functionality provides a versatile handle for further chemical transformation into secondary amines or other valuable intermediates. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2S/c16-12-2-1-3-13(17)11(12)10-14(19)18-6-4-15(5-7-18)20-8-9-21-15/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCVBEAWUISKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

    Final coupling step: The spirocyclic core is coupled with the substituted phenyl ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spirocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and substituents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups could enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl core but differ in substituents, chain length, and aryl group modifications. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone 1797247-19-8 C₁₅H₁₇ClFNO₂S 329.8174 Ethanone bridge; 2-chloro-6-fluorophenyl group
3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one 1797791-83-3 C₁₆H₂₀FNO₂S 309.4 Propanone bridge; 2-fluorophenyl group
3-(3-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one 2034409-76-0 C₁₆H₂₀ClNO₂S 325.85 Propanone bridge; 3-chlorophenyl group
2-Chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone 120758-03-4 C₁₀H₁₅ClNO₂ 216.69 Ethanone bridge; lacks sulfur in spiro core

Key Observations:

Spiro Core Heteroatoms: The target compound and its analogs (e.g., CAS 1797791-83-3) retain the 1-oxa-4-thia-8-azaspiro[4.5]decane system, which contrasts with AB14936 (CAS 120758-03-4), where sulfur is replaced by oxygen (1,4-dioxa system).

Bridge Length: The ethanone bridge in the target compound vs. the propanone bridge in CAS 1797791-83-3 and 2034409-76-0 affects conformational flexibility. Longer chains may enhance lipophilicity but reduce target specificity .

Aryl Substituents: Halogen Position: The target’s 2-chloro-6-fluorophenyl group creates steric hindrance compared to the 3-chlorophenyl (CAS 2034409-76-0) or 2-fluorophenyl (CAS 1797791-83-3) groups. Halogen Type: Fluorine’s electronegativity vs. chlorine’s polarizability may influence dipole moments and π-π stacking interactions .

Physicochemical Properties:

  • The target compound’s higher molecular weight (329.8 vs. 309.4 in CAS 1797791-83-3) suggests increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The absence of density or melting point data in available evidence limits direct comparisons, but computational modeling (e.g., using puckering coordinates from ) could predict conformational stability .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, a synthetic organic compound, belongs to the spiro compound class and has garnered attention for its potential biological activities. The unique structural features, including the spirocyclic core and halogen substituents, suggest a variety of interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a chloro and fluorine atom on the phenyl ring, contributing to its reactivity and biological profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H17ClFNO2S
Molecular Weight315.81 g/mol
CAS Number1797247-19-8

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms may enhance binding affinity and selectivity, which is crucial for therapeutic applications. Preliminary studies suggest that it may act on G protein-coupled receptors (GPCRs), which are vital in numerous physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures possess notable antimicrobial properties. For instance, spirocyclic compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study:
In a study assessing the antimicrobial efficacy of spiro compounds, this compound was tested against L. pneumophila, showing significant inhibition of bacterial growth at lower concentrations compared to control groups .

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Similar spirocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings:
A study published in Molecules found that derivatives of spiro compounds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells . This selectivity is often attributed to differential uptake mechanisms influenced by the compound's lipophilicity and structural complexity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Compound NameBiological Activity
2-(2-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanoneModerate antimicrobial
2-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanoneHigh anticancer potential
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-y)propanoneLow cytotoxicity

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, and how can intermediates be characterized?

Methodological Answer :

  • Synthetic Routes : The compound’s spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) can be synthesized via cyclization of thiomorpholine derivatives with carbonyl-containing reagents. The 2-chloro-6-fluorophenyl group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, analogs in use dichloromethane as a solvent with triethylamine to facilitate coupling reactions.
  • Characterization : Key intermediates should be analyzed via 1^1H/13^13C NMR (confirming spirocyclic connectivity) and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX or WinGX suites ) is critical for resolving conformational ambiguities in the spiro system.

Q. How can the electronic and steric effects of the 2-chloro-6-fluorophenyl substituent influence reactivity in downstream modifications?

Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and F substituents activate the ketone for nucleophilic attacks (e.g., Grignard additions) but may deactivate the aryl ring toward electrophilic substitution. Use Hammett constants (σmeta\sigma_{meta} for F: +0.34; σpara\sigma_{para} for Cl: +0.23) to predict substituent effects.
  • Steric Considerations : The ortho-chloro and para-fluoro arrangement creates steric hindrance, necessitating bulky base catalysts (e.g., LDA) for regioselective reactions. Computational modeling (DFT) can map steric hotspots .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s spirocyclic conformation?

Methodological Answer :

  • Conformational Analysis : Apply Cremer-Pople puckering coordinates () to quantify ring puckering in the 1-oxa-4-thia-8-azaspiro[4.5]decane system. Compare DFT-optimized geometries (using Gaussian or ORCA) with X-ray crystallographic data (refined via SHELXL ).
  • Case Study : If computational models predict a planar spiro system but crystallography shows puckering (e.g., amplitude q>0.5q > 0.5 Å), revise force field parameters or solvent effects in simulations.

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications without compromising target affinity?

Methodological Answer :

  • SAR Strategies :
    • Lipophilicity : Introduce polar groups (e.g., hydroxyls) to the spirocyclic amine () to improve solubility. Calculate logP values using software like MarvinSketch.
    • Metabolic Stability : Replace the thioether with sulfone (improving oxidative stability) or modify the fluorophenyl group to reduce CYP450 interactions.
  • In Vitro Assays : Use Caco-2 cell permeability assays and microsomal stability tests () to validate modifications.

Q. What advanced crystallographic techniques validate the compound’s binding mode to biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve halogen-bonding interactions between the chloro-fluorophenyl group and target residues. Refine structures using SHELXL with anisotropic displacement parameters .
  • Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), use SHELXD for structure solution and SHELXE for density modification .

Data Reconciliation & Experimental Design

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer :

  • Assay Normalization : Use standardized positive controls (e.g., known enzyme inhibitors from ) to calibrate activity measurements.
  • Statistical Analysis : Apply Bland-Altman plots to compare IC50_{50} values from fluorescence-based vs. radiometric assays. Account for solvent effects (e.g., DMSO tolerance < 1% v/v) ().

Q. What analytical methods confirm the compound’s stability under physiological conditions?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS (using Chromolith HPLC Columns, ). Monitor thioether oxidation to sulfoxide/sulfone.
  • Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (>200°C typical for spiro systems).

Specialized Methodologies

Q. How can enantiomeric purity of the spirocyclic core be ensured during asymmetric synthesis?

Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Confirm enantiomeric excess (ee) via circular dichroism (CD) or 19^{19}F NMR with chiral shift reagents.
  • Stereoselective Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to induce asymmetry in the spirocyclic amine formation ().

Q. What computational tools predict the compound’s interaction with membrane-bound targets (e.g., GPCRs)?

Methodological Answer :

  • Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate lipid bilayer penetration. Parameterize the thioether and fluorophenyl groups using CHARMM force fields.
  • Docking Studies : Perform ensemble docking (AutoDock Vina) against multiple GPCR conformations (). Validate with mutagenesis data on key binding residues.

Tables for Key Data

Property Method Reference
LogP (Predicted)MarvinSketch
Crystallographic R-factorSHELXL refinement
Metabolic Half-life (HLM)Human liver microsomes assay
Enantiomeric Excess (ee)Chiral HPLC (Chiralpak AD-H)

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